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Introduction

TD-106 is a novel modulator of the E3 ubiquitin ligase substrate receptor cereblon (CRBN).[1]
[2][3] By binding to CRBN, TD-106 can induce the degradation of specific target proteins, a
mechanism that has shown significant therapeutic potential in oncology.[1][2] A key
consequence of the targeted protein degradation induced by compounds like TD-106 is the
induction of apoptosis, or programmed cell death, in cancer cells. Therefore, accurately
quantifying the apoptotic response to TD-106 treatment is crucial for its preclinical evaluation
and mechanism of action studies.

Flow cytometry, in conjunction with Annexin V and Propidium lodide (PI) staining, is a powerful
and quantitative method for the analysis of apoptosis.[4][5][6][7] This application note provides
a detailed protocol for assessing apoptosis in cell lines treated with TD-106 using this
technique.

Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally
restricted to the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[5][8]
Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and
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can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[8][9] Propidium
lodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma
membrane of live or early apoptotic cells.[5][9] However, in late-stage apoptotic or necrotic
cells, where membrane integrity is compromised, Pl can enter the cell and stain the nucleus.[5]
By using both Annexin V and PI, flow cytometry can distinguish between four cell populations:

e Viable cells: Annexin V-negative and Pl-negative.
o Early apoptotic cells: Annexin V-positive and Pl-negative.
o Late apoptotic/necrotic cells: Annexin V-positive and Pl-positive.

e Necrotic cells: Annexin V-negative and PI-positive (this population is often minimal in
apoptosis studies).

TD-106 Mechanism of Action and Apoptosis
Induction

TD-106 functions as a CRBN modulator.[1][2][3] CRBN is a component of the CUL4-RBX1-
DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. By recruiting specific target proteins
to this complex, TD-106 flags them for ubiquitination and subsequent degradation by the
proteasome. For instance, TD-106 has been shown to induce the degradation of Ikaros (IKZF1)
and Aiolos (IKZF3), transcription factors critical for the survival of multiple myeloma cells.[1][2]
The degradation of these key survival proteins disrupts cellular homeostasis and triggers the
intrinsic apoptotic pathway. This ultimately leads to the activation of caspases, DNA
fragmentation, and other hallmark features of apoptosis that can be detected by flow cytometry.
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Figure 1. Simplified signaling pathway of TD-106 induced apoptosis.
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Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell lines and
experimental conditions.

Materials:

o TD-106 (stored as a stock solution in a suitable solvent, e.g., DMSO)
e Cell line of interest (e.g., NCI-H929 multiple myeloma cells)[2]

o Complete cell culture medium

¢ Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free

o Trypsin-EDTA (for adherent cells)

e Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium lodide, and
1X Binding Buffer)

e Flow cytometry tubes

e Flow cytometer

Procedure:

o Cell Seeding and Treatment:

o Seed cells at a density that will allow for logarithmic growth during the treatment period
and result in a sufficient number of cells for flow cytometry analysis (typically 1-5 x 10"5
cells per sample).

o Allow cells to adhere (for adherent lines) or stabilize (for suspension lines) overnight.

o Treat cells with various concentrations of TD-106 (e.g., based on known IC50 values, a
dose-response curve from 0.01 uM to 10 uM is a reasonable starting point).[2] Include a
vehicle-treated control (e.g., DMSO).
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o Incubate for a predetermined time course (e.g., 24, 48, 72 hours) to assess the kinetics of
apoptosis.

e Cell Harvesting:

o Suspension cells: Gently collect the cells by centrifugation at 300 x g for 5 minutes.[8]

o Adherent cells: Carefully collect the culture medium, which may contain detached
apoptotic cells. Wash the adherent cells once with PBS, then detach them using Trypsin-
EDTA. Combine the detached cells with the collected supernatant. Centrifuge the
combined cell suspension at 300 x g for 5 minutes.

o Wash the cell pellet once with cold PBS and centrifuge again.[4][5]
e Staining:

o Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of
approximately 1 x 1076 cells/mL.[4][9]

o Transfer 100 uL of the cell suspension (1 x 1075 cells) to a flow cytometry tube.[4][8]

o Add 5 pL of Annexin V-FITC and 5 pL of Propidium lodide to the cell suspension. Gently
vortex.

o Incubate the tubes for 15-20 minutes at room temperature in the dark.[4][9]

[¢]

After incubation, add 400 pL of 1X Annexin V Binding Buffer to each tube.[4][9]
o Flow Cytometry Analysis:
o Analyze the samples on a flow cytometer as soon as possible after staining.

o Set up appropriate voltage settings for FSC, SSC, and fluorescence channels (FITC for
Annexin V and a red channel for PI).

o Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and
gates correctly.[5]

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.bosterbio.com/blog/post/methods/flow-cytometry-with-annexin-v-pi-staining
https://www.bio-techne.com/resources/protocols-troubleshooting/apoptosis-flow-annexin-v-protocol
https://pmc.ncbi.nlm.nih.gov/articles/PMC4943750/
https://www.bio-techne.com/resources/protocols-troubleshooting/apoptosis-flow-annexin-v-protocol
https://www.kumc.edu/documents/flow/Annexin%20V_PI.pdf
https://www.bio-techne.com/resources/protocols-troubleshooting/apoptosis-flow-annexin-v-protocol
https://www.bosterbio.com/blog/post/methods/flow-cytometry-with-annexin-v-pi-staining
https://www.bio-techne.com/resources/protocols-troubleshooting/apoptosis-flow-annexin-v-protocol
https://www.kumc.edu/documents/flow/Annexin%20V_PI.pdf
https://www.bio-techne.com/resources/protocols-troubleshooting/apoptosis-flow-annexin-v-protocol
https://www.kumc.edu/documents/flow/Annexin%20V_PI.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4943750/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15543370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

o Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b15543370?utm_src=pdf-custom-synthesis
https://synapse.patsnap.com/drug/c365624a6d20428da14e1ff60d1ece16
https://www.medchemexpress.com/TD-106.html
https://www.adooq.com/td-106.html
https://www.bio-techne.com/resources/protocols-troubleshooting/apoptosis-flow-annexin-v-protocol
https://www.bio-techne.com/resources/protocols-troubleshooting/apoptosis-flow-annexin-v-protocol
https://pmc.ncbi.nlm.nih.gov/articles/PMC4943750/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4943750/
https://www.bio-rad-antibodies.com/apoptosis-flowcytometry.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3863590/
https://www.bosterbio.com/blog/post/methods/flow-cytometry-with-annexin-v-pi-staining
https://www.kumc.edu/documents/flow/Annexin%20V_PI.pdf
https://www.benchchem.com/product/b15543370#flow-cytometry-analysis-of-apoptosis-after-td-106-treatment
https://www.benchchem.com/product/b15543370#flow-cytometry-analysis-of-apoptosis-after-td-106-treatment
https://www.benchchem.com/product/b15543370#flow-cytometry-analysis-of-apoptosis-after-td-106-treatment
https://www.benchchem.com/product/b15543370#flow-cytometry-analysis-of-apoptosis-after-td-106-treatment
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15543370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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